Silibinin

Catalog No.
S548898
CAS No.
22888-70-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silibinin

CAS Number

22888-70-6

Product Name

Silibinin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Silybin is 482.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 651520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Silymarin. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Silibinin (also known as Silybin) is the primary bioactive constituent of Silymarin, the flavonoid complex extracted from milk thistle (Silybum marianum) seeds. It is a defined, equimolar mixture of two diastereomers, Silybin A and Silybin B, which together account for 50-70% of the Silymarin complex. While broadly studied for its hepatoprotective and antioxidant properties, its practical use in research and formulation is dictated by its poor aqueous solubility and the distinct, non-interchangeable biological activities of its constituent diastereomers. Procuring the defined Silibinin compound instead of the crude Silymarin extract is often critical for achieving reproducible, concentration-dependent results in pharmacological studies and for developing stable, effective formulations.

Substituting pure Silibinin with crude Silymarin extract introduces significant variability that compromises experimental reproducibility and formulation stability. The composition of Silymarin can fluctuate based on plant origin and extraction method, leading to inconsistent ratios of Silibinin, isosilybin, silychristin, and other components. These constituents possess distinct pharmacokinetic profiles and biological activities; for instance, Isosilybin B can exhibit greater cytotoxicity to certain cancer cells than Silibinin, while Silychristin has its own unique bioactivities. Using the undefined Silymarin mixture can therefore lead to unpredictable and irreproducible results, masking the specific dose-response relationship of Silibinin. For mechanistic studies or development of a drug product with a consistent active pharmaceutical ingredient (API) profile, the defined Silibinin (CAS 22888-70-6) is the required starting material.

Solubility: Defined Physicochemical Properties for Consistent Formulation and Dosing

Silibinin is a highly hydrophobic compound with poor aqueous solubility, measured at approximately 51.06 mg/L in water at 37°C. Its solubility is significantly higher in organic solvents such as DMSO (up to 96 mg/mL), dimethyl formamide (approx. 20 mg/mL), and acetone, but low in ethanol (0.1 mg/mL) and methanol. This contrasts with the crude Silymarin extract, which is a complex mixture with variable and poorly defined solubility profiles. Using pure Silibinin ensures a consistent starting point for developing formulations like solid dispersions or nanosuspensions, where precise solubility and dissolution rates are critical for achieving desired bioavailability and therapeutic effect.

Evidence DimensionEquilibrium Solubility (37 °C)
Target Compound Data51.06 mg/L (in water)
Comparator Or BaselineCrude Silymarin extract (variable, poorly defined)
Quantified DifferenceDefined and reproducible solubility vs. inconsistent and variable solubility of a crude mixture.
ConditionsAqueous solution at 37°C. Organic solvent data at ambient temperature.

Predictable solubility is essential for creating stable, reproducible formulations and ensuring consistent dose delivery in both research and commercial applications.

Bioavailability: Enhanced Systemic Exposure Compared to Standard Silymarin Formulations

The absolute oral bioavailability of Silibinin is extremely low, estimated at ~0.95% in rats, due to poor absorption and extensive phase II metabolism. However, studies directly comparing different oral formulations show that bioavailability is highly dependent on the formulation and purity. In a human clinical study, a specific Silibinin-based capsule formulation (Liverman) achieved a maximum plasma concentration (Cmax) of 6.04 µg/mL, which was over 5.3-fold higher than that achieved with a standard Silymarin tablet (1.13 µg/mL). The total drug exposure (AUC) was also 3.2-fold greater. This demonstrates that starting with pure Silibinin allows for advanced formulations that can overcome the inherent bioavailability issues far more effectively than generic Silymarin extracts.

Evidence DimensionMaximum Plasma Concentration (Cmax) in Humans
Target Compound Data6.04 µg/mL (Liverman capsule, containing 120 mg Silibinin)
Comparator Or Baseline1.13 µg/mL (Standard Silymarin tablet, equivalent to 120 mg Silibinin)
Quantified Difference5.34-fold higher Cmax
ConditionsSingle oral dose crossover study in 24 healthy male volunteers.

To achieve therapeutically relevant plasma concentrations, starting with pure Silibinin is necessary for the successful development of high-bioavailability formulations.

Diastereomer-Specific Activity: Non-Interchangeable Effects of Silybin A and Silybin B on Cancer Cell Growth

Silibinin is a mixture of Silybin A and Silybin B, and these two diastereomers are not biologically equivalent. In studies on human cancer cell lines, the individual isomers and their derivatives show differential efficacy. For example, in human bladder (HTB9), colon (HCT116), and prostate (PC3) cancer cells, derivatives of Silybin B were generally more effective at inhibiting cell growth than the corresponding derivatives of Silybin A. Specifically, in studies on prostate cancer cells, Silybin B had the most pronounced effects on cell cycle arrest, leading to a greater increase in the G1 population compared to Silybin A and other related flavonolignans. This highlights that the defined 1:1 mixture of Silibinin provides a consistent baseline of activity that cannot be guaranteed by crude Silymarin, where the A:B ratio may vary, or by using a single, isolated diastereomer which would lack the combined effect.

Evidence DimensionCancer Cell Growth Inhibition
Target Compound DataDefined mixture of Silybin A and B, with Silybin B and its derivatives often showing greater activity.
Comparator Or BaselineSilybin A and its derivatives (less potent in some models).
Quantified DifferenceQualitative but consistent observation of Silybin B's stronger inhibitory effects on cell growth and cell cycle progression in multiple cancer lines.
ConditionsIn vitro studies on human bladder (HTB9), colon (HCT116), and prostate (PC3, DU145) cancer cell lines.

For research targeting specific cellular pathways, using the defined Silibinin mixture ensures reproducible results, as the individual diastereomers have distinct and non-equivalent biological activities.

Pharmacokinetic and Drug Delivery Research

For studies aiming to improve the systemic exposure of Silibinin, using the pure compound is non-negotiable. Its defined solubility and physicochemical properties are essential for systematically developing and evaluating advanced drug delivery systems like nanosuspensions, solid dispersions, or lipid-based formulations to overcome its inherently low bioavailability.

High-Reproducibility Mechanistic Studies in Oncology and Cell Biology

When investigating the specific molecular mechanisms of Silibinin, such as its effects on cell cycle regulation or specific signaling pathways, using the defined compound is critical. The differential activities of its diastereomers, Silybin A and Silybin B, necessitate a consistent and known ratio to ensure that observed effects are attributable to the compound and not to variability in a crude extract.

Development of Standardized Topical and Dermatological Formulations

In developing topical creams or ointments, achieving consistent drug loading and skin permeation relies on the defined solubility of the active ingredient. Pure Silibinin provides this consistency, allowing for the rational selection of solubilizers and permeation enhancers to deliver effective concentrations to target skin layers, a process that would be unreliable with variable crude extracts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33X338MNE4

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 51 companies with hazard statement code(s):;
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

Therapeutic Uses

EXPL THER The 2008 Hepatitis C Antiviral Long-Term Treatment Against Cirrhosis (HALT-C) study, sponsored by the National Institutes of Health (NIH), found that hepatitis C patients who used silymarin had fewer and milder symptoms of liver disease and somewhat better quality of life but no change in virus activity or liver inflammation.
EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.
EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.
EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.
For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA03 - Silymarin

Pictograms

Irritant

Irritant

Other CAS

22888-70-6
65666-07-1

Metabolism Metabolites

Silybin has known human metabolites that include O-demethylated-silybin.

Associated Chemicals

Silymarin; 65666-07-1

Wikipedia

Silibinin

Drug Warnings

Milk thistle may lower blood sugar levels. People with diabetes or hypoglycemia, or people taking drugs or supplements that affect blood sugar levels, should use caution.
Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).
In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Milk thistle products may be prepared by extraction with ethyl acetate; other manufacturers use ethyl alcohol extraction. The milk thistle extract used in the /NTP/ studies was prepared from an ethanol/water extract.
Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

Silybum marianum contains flavonolignans, termed silymarin (SM), that are therapeutic agents for many inflammation-based diseases including atherosclerosis. Oxidation of human low-density lipoprotein was induced by CuSO4 or J774 macrophage cells and measured by the formation of thiobarbituric acid reactive substances (TBARS). SM was extracted by pressurized hot water (PHWE) or ethanol, and the effects of these extracts on TBARS formation were evaluated in comparison with those of SM preparations made from blending masses of individual flavonolignan standards in ratios identical to those of the water and ethanol extracts. Ethanol-extracted SM and its blended counterpart inhibited the generation of TBARS by 82% and 43%, respectively, at 150 umol/L doses. TBARS levels in the presence of 150 umol/L of the PHWE and its blended SM counterpart were reduced by 84% and 38%, respectively. Extracts from milk thistle fruit displayed higher protective effects than blended SM solutions of the same concentration with an identical compositional makeup. The appearance of degradation peaks in the water extract did not create any cytotoxic effects. Results of this study confirm that PHWE can be used to extract flavonolignans from milk thistle and that these extracts may possess therapeutic potential different from or beyond that of traditional organic solvent preparations.
The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Store protected from light.

Interactions

When silybin was given iv to humans within 48 hours of ingesting death cap mushroom, it effectively prevented fatalities.
Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.
Antagonizes phentolamine and yohimbine.
Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.
For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Kaur M, Velmurugan B, Tyagi A, Agarwal C, Singh RP, Agarwal R. Silibinin suppresses growth of human colorectal carcinoma SW480 cells in culture and xenograft through down-regulation of beta-catenin-dependent signaling. Neoplasia. 2010 May;12(5):415-24. PubMed PMID: 20454513; PubMed Central PMCID: PMC2864479.
2: Duan W, Jin X, Li Q, Tashiro S, Onodera S, Ikejima T. Silibinin induced autophagic and apoptotic cell death in HT1080 cells through a reactive oxygen species pathway. J Pharmacol Sci. 2010;113(1):48-56. Epub 2010 Apr 22. PubMed PMID: 20431246.
3: Wu K, Zeng J, Li L, Fan J, Zhang D, Xue Y, Zhu G, Yang L, Wang X, He D. Silibinin reverses epithelial-to-mesenchymal transition in metastatic prostate cancer cells by targeting transcription factors. Oncol Rep. 2010 Jun;23(6):1545-52. PubMed PMID: 20428808.
4: Li L, Zeng J, Gao Y, He D. Targeting silibinin in the antiproliferative pathway. Expert Opin Investig Drugs. 2010 Feb;19(2):243-55. Review. PubMed PMID: 20047507.
5: Mateen S, Tyagi A, Agarwal C, Singh RP, Agarwal R. Silibinin inhibits human nonsmall cell lung cancer cell growth through cell-cycle arrest by modulating expression and function of key cell-cycle regulators. Mol Carcinog. 2010 Mar;49(3):247-58. PubMed PMID: 19908243.
6: Kidd PM. Bioavailability and activity of phytosome complexes from botanical polyphenols: the silymarin, curcumin, green tea, and grape seed extracts. Altern Med Rev. 2009 Sep;14(3):226-46. Review. PubMed PMID: 19803548.
7: Jung HJ, Park JW, Lee JS, Lee SR, Jang BC, Suh SI, Suh MH, Baek WK. Silibinin inhibits expression of HIF-1alpha through suppression of protein translation in prostate cancer cells. Biochem Biophys Res Commun. 2009 Dec 4;390(1):71-6. Epub 2009 Sep 22. PubMed PMID: 19778521.
8: Kaur M, Velmurugan B, Tyagi A, Deep G, Katiyar S, Agarwal C, Agarwal R. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft. Mol Cancer Ther. 2009 Aug;8(8):2366-74. Epub 2009 Jul 28. PubMed PMID: 19638451; PubMed Central PMCID: PMC2728169.
9: Lin CJ, Sukarieh R, Pelletier J. Silibinin inhibits translation initiation: implications for anticancer therapy. Mol Cancer Ther. 2009 Jun;8(6):1606-12. Epub 2009 Jun 9. PubMed PMID: 19509268.
10: Kim KW, Choi CH, Kim TH, Kwon CH, Woo JS, Kim YK. Silibinin inhibits glioma cell proliferation via Ca2+/ROS/MAPK-dependent mechanism in vitro and glioma tumor growth in vivo. Neurochem Res. 2009 Aug;34(8):1479-90. Epub 2009 Mar 5. PubMed PMID: 19263218.
11: Bhatt RS, Bubley GJ. The challenge of herbal therapies for prostate cancer. Clin Cancer Res. 2008 Dec 1;14(23):7581-2. Review. PubMed PMID: 19047081.
12: Thongphasuk P, Stremmel W, Chamulitrat W. 2,3-dehydrosilybin is a better DNA topoisomerase I inhibitor than its parental silybin. Chemotherapy. 2009;55(1):42-8. Epub 2008 Nov 21. PubMed PMID: 19023201.
13: García-Maceira P, Mateo J. Silibinin inhibits hypoxia-inducible factor-1alpha and mTOR/p70S6K/4E-BP1 signalling pathway in human cervical and hepatoma cancer cells: implications for anticancer therapy. Oncogene. 2009 Jan 22;28(3):313-24. Epub 2008 Nov 3. PubMed PMID: 18978810.
14: Wang HJ, Tashiro S, Onodera S, Ikejima T. Inhibition of insulin-like growth factor 1 receptor signaling enhanced silibinin-induced activation of death receptor and mitochondrial apoptotic pathways in human breast cancer MCF-7 cells. J Pharmacol Sci. 2008 Jul;107(3):260-9. PubMed PMID: 18635919.
15: Zhou L, Liu P, Chen B, Wang Y, Wang X, Chiriva Internati M, Wachtel MS, Frezza EE. Silibinin restores paclitaxel sensitivity to paclitaxel-resistant human ovarian carcinoma cells. Anticancer Res. 2008 Mar-Apr;28(2A):1119-27. PubMed PMID: 18507063.
16: Deep G, Oberlies NH, Kroll DJ, Agarwal R. Identifying the differential effects of silymarin constituents on cell growth and cell cycle regulatory molecules in human prostate cancer cells. Int J Cancer. 2008 Jul 1;123(1):41-50. PubMed PMID: 18435416.
17: Huber A, Thongphasuk P, Erben G, Lehmann WD, Tuma S, Stremmel W, Chamulitrat W. Significantly greater antioxidant anticancer activities of 2,3-dehydrosilybin than silybin. Biochim Biophys Acta. 2008 May;1780(5):837-47. Epub 2008 Jan 3. PubMed PMID: 18222181.
18: Thongphasuk P, Stremmel W, Chamulitrat W. Potent direct or TNF-alpha-promoted anticancer effects of 2,3-dehydrosilybin: comparison study with silybin. Chemotherapy. 2008;54(1):23-30. Epub 2007 Dec 7. PubMed PMID: 18063863.
19: Raina K, Agarwal R. Combinatorial strategies for cancer eradication by silibinin and cytotoxic agents: efficacy and mechanisms. Acta Pharmacol Sin. 2007 Sep;28(9):1466-75. Review. PubMed PMID: 17723180.
20: Jancová P, Anzenbacherová E, Papousková B, Lemr K, Luzná P, Veinlichová A, Anzenbacher P, Simánek V. Silybin is metabolized by cytochrome P450 2C8 in vitro. Drug Metab Dispos. 2007 Nov;35(11):2035-9. Epub 2007 Aug 1. PubMed PMID: 17670841.

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